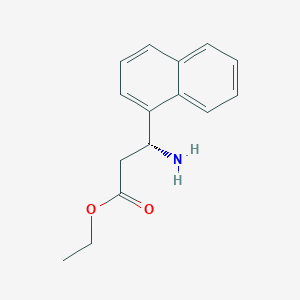![molecular formula C8H6Cl2Te B12567054 [(1,2-Dichloroethenyl)tellanyl]benzene CAS No. 174842-09-2](/img/structure/B12567054.png)
[(1,2-Dichloroethenyl)tellanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,2-Dichloroethenyl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a 1,2-dichloroethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)tellanyl]benzene typically involves the reaction of tellurium tetrachloride with a suitable precursor, such as 1,2-dichloroethene, in the presence of a benzene solvent. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
[(1,2-Dichloroethenyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions may yield tellurium-containing anions or lower oxidation state tellurium compounds.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various tellurium-containing compounds, such as tellurium oxides, tellurium anions, and substituted tellurium derivatives.
科学的研究の応用
[(1,2-Dichloroethenyl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism by which [(1,2-Dichloroethenyl)tellanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom plays a crucial role in these interactions, often forming coordination complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- [(1,2-Dichloroethenyl)selenyl]benzene
- [(1,2-Dichloroethenyl)stannyl]benzene
- [(1,2-Dichloroethenyl)germyl]benzene
Uniqueness
[(1,2-Dichloroethenyl)tellanyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its selenium, tin, and germanium analogs. These properties include higher atomic weight, different redox potentials, and unique coordination chemistry, making it a valuable compound for specialized applications.
特性
CAS番号 |
174842-09-2 |
|---|---|
分子式 |
C8H6Cl2Te |
分子量 |
300.6 g/mol |
IUPAC名 |
1,2-dichloroethenyltellanylbenzene |
InChI |
InChI=1S/C8H6Cl2Te/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
InChIキー |
SZEGOTALCMDYJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Te]C(=CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


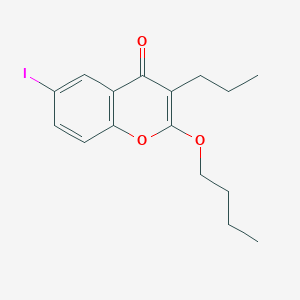
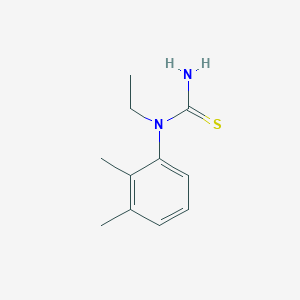

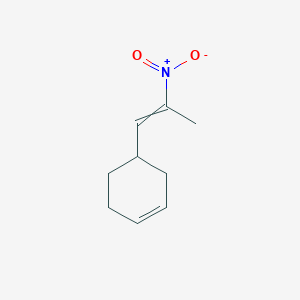


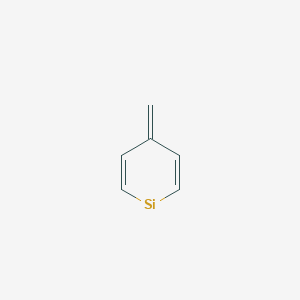
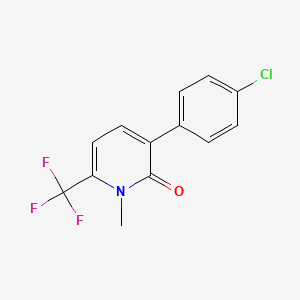
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
